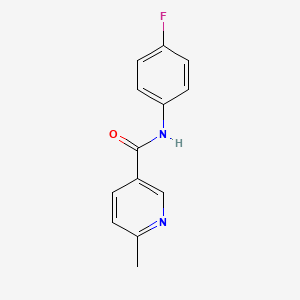

N-(4-fluorophenyl)-6-methylnicotinamide

Description

Properties

Molecular Formula |

C13H11FN2O |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H11FN2O/c1-9-2-3-10(8-15-9)13(17)16-12-6-4-11(14)5-7-12/h2-8H,1H3,(H,16,17) |

InChI Key |

UJCATKQYYWSMJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-fluorophenyl)-6-methylnicotinamide

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the nicotinamide core with a methyl substituent at the 6-position.

- Introduction of the 4-fluorophenyl group via amide bond formation.

- Functional group transformations to achieve the desired substitution pattern.

Specific Synthetic Procedures

Preparation of Pyridine-2(1H)-Thione Intermediates

A crucial intermediate in the synthesis is the pyridine-2(1H)-thione derivative, which can be prepared by refluxing a mixture of a 3-aryl-2-cyano-prop-2-enethioamide derivative with N-(4-fluorophenyl)-3-oxobutanamide in absolute ethanol, in the presence of a catalytic amount of piperidine. The reaction is typically carried out for 5–8 hours under reflux conditions. After cooling, the precipitate is filtered, dried, and crystallized from ethanol to yield the pyridine-2(1H)-thione derivatives with good yields (around 81%) and high purity.

Reaction Scheme Summary:

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-aryl-2-cyano-prop-2-enethioamide + N-(4-fluorophenyl)-3-oxobutanamide + piperidine | Reflux in EtOH, 5–8 h | Pyridine-2(1H)-thione derivative (e.g., 3a) | ~81 |

S-Alkylation to Form S-Alkylated Derivatives

The pyridine-2(1H)-thione derivatives undergo S-alkylation reactions with various α-haloketones such as ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile. This reaction is performed either by refluxing the pyridine-2(1H)-thione with the α-haloketone in absolute ethanol for 3–5 hours (Method A) or by stirring the reactants with potassium hydroxide in acetone for 10 hours (Method B). The resulting S-alkylated derivatives are isolated by filtration, drying, and crystallization.

Reaction Conditions and Outcomes:

| Method | Reaction Conditions | Reactants | Product Type |

|---|---|---|---|

| A | Reflux in absolute ethanol, 3–5 h | Pyridine-2(1H)-thione + α-haloketone | S-alkylated nicotinamide derivatives (4a–4h) |

| B | Stirring with KOH in acetone, 10 h | Pyridine-2(1H)-thione + α-haloketone + KOH | S-alkylated nicotinamide derivatives (4a–4h) |

Intramolecular Cyclization to Thieno[2,3-b]pyridine Derivatives

The S-alkylated derivatives can be further cyclized by refluxing in sodium ethoxide solution to form thieno[2,3-b]pyridine derivatives. This step can be done either by direct cyclization of the S-alkylated compounds or by refluxing the pyridine-2(1H)-thione with α-halocarbonyl compounds in sodium ethoxide solution.

| Reactants | Conditions | Products |

|---|---|---|

| S-alkylated derivatives (4a–4h) | Reflux in sodium ethoxide/ethanol | Thieno[2,3-b]pyridine derivatives (5a–5h) |

Amide Bond Formation with 4-Fluorophenyl Group

Research and Literature Sources

The preparation methods summarized here are drawn from comprehensive experimental studies published in peer-reviewed journals, including detailed synthetic schemes, reaction conditions, and characterization data. Notably:

- The work by Al-Said et al. (2022) provides extensive synthetic routes for substituted nicotinamide derivatives including this compound analogs, with stepwise synthesis, purification, and characterization.

- Additional synthetic strategies involving amide coupling and intermediate preparation are detailed in medicinal chemistry research focusing on nicotinamide analogs.

- Structural and mechanistic insights into nicotinamide derivatives' synthesis and functionalization are supported by crystallographic and spectroscopic analyses.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

N-(4-fluorophenyl)maleimide (19)

- Structure : Maleimide core with a 4-fluorophenyl substituent.

- Activity : Exhibits MGL inhibition (IC₅₀ = 5.18 μM), comparable to iodine- and bromine-substituted analogues (IC₅₀ = 4.34–7.24 μM), indicating minimal halogen size dependence on potency .

- Key Difference : The maleimide scaffold differs from nicotinamide, suggesting divergent target selectivity.

N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide

- Structure : Pyrimidine ring with a 2-fluorobenzamide group.

- Activity: Binds to Anopheles gambiae KFase with high affinity (−9.0 kcal/mol) .

- Key Difference : The pyrimidine core may enhance binding to insect-specific enzymes compared to nicotinamide derivatives.

2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c)

- Structure : Dual 4-fluorophenyl groups on an acetamide scaffold.

Role of the 6-Methyl Group

- N-(4-fluorophenyl)-6-methylnicotinamide’s methyl group at the pyridine 6-position may reduce steric hindrance compared to bulkier substituents (e.g., mercapto groups in S-substituted analogues) .

Fluorine Position and Toxicity

Key Observations :

- Pyrimidine-based fluorophenyl compounds (e.g., ) show stronger binding to KFase than nicotinamide derivatives, likely due to complementary interactions with the enzyme’s active site.

- Maleimide derivatives (e.g., ) demonstrate broad halogen tolerance, suggesting the 4-fluorophenyl group in the target compound is advantageous for synthetic feasibility rather than potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-6-methylnicotinamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a nicotinamide derivative with a 4-fluorophenyl group via amide bond formation. Key steps include:

- Reagent Selection : Use coupling agents like EDCl/HOBt or DCC for amide bond formation under inert conditions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) at reflux temperatures improve reactivity .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the fluorophenyl group (e.g., F NMR for fluorine environment analysis) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm) and aromatic C-F bonds (~1200 cm) .

Q. How can researchers assess the solubility and stability of This compound in preclinical studies?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–7.4) or DMSO for lipophilic compounds. Measure via UV-Vis spectrophotometry .

- Stability : Conduct forced degradation studies under heat, light, and hydrolytic conditions (acidic/basic). Monitor degradation products via HPLC-MS .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the binding affinity of This compound with target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve target structures from PDB; optimize hydrogen bonding and remove water molecules.

- Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

- Docking Protocol : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses and scoring functions (e.g., ΔG values). Validate with MD simulations .

Q. What strategies resolve contradictions in biological activity data across studies of This compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources.

- Dose-Response Curves : Re-evaluate EC/IC values under standardized protocols.

- Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions .

Q. How does the 4-fluorophenyl moiety influence the pharmacokinetic properties of nicotinamide derivatives?

- Methodological Answer :

- Lipophilicity : Measure logP values to assess membrane permeability. Fluorine enhances lipophilicity but may reduce solubility.

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS to calculate half-life () .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. What in silico and experimental approaches elucidate structure-activity relationships (SAR) for This compound analogs?

- Methodological Answer :

- In Silico : Perform QSAR modeling using descriptors like Hammett constants or molecular polarizability.

- Synthetic Modifications : Vary substituents (e.g., methyl group position, fluorine substitution) and test activity in cellular assays (e.g., antiproliferative or enzyme inhibition) .

- Crystallography : Co-crystallize analogs with target proteins to visualize binding modes (if feasible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.